trans-2-(3,4-Dimethylphenyl)cyclohexanol
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Overview
Description
trans-2-(3,4-Dimethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a 3,4-dimethylphenyl group at the second position and a hydroxyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Dimethylphenyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 2-(3,4-dimethylphenyl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure to yield the desired trans product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3,4-Dimethylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone, 2-(3,4-dimethylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives, such as trans-2-(3,4-dimethylphenyl)cyclohexane, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers. For example, reacting with acetic anhydride can yield the corresponding acetate ester.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Acetic anhydride, Alcohols
Major Products Formed:
Oxidation: 2-(3,4-Dimethylphenyl)cyclohexanone
Reduction: trans-2-(3,4-Dimethylphenyl)cyclohexane
Substitution: Esters and ethers of this compound
Scientific Research Applications
Chemistry: trans-2-(3,4-Dimethylphenyl)cyclohexanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of cyclohexanol derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism and biotransformation of similar structures.
Medicine: While specific medical applications of this compound are not well-documented, cyclohexanol derivatives are known to possess various pharmacological properties. Research into this compound could potentially lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of fragrances, flavors, and other fine chemicals. Its unique structure makes it valuable for creating specialized products.
Mechanism of Action
The mechanism of action of trans-2-(3,4-Dimethylphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. As a cyclohexanol derivative, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects.
Comparison with Similar Compounds
- trans-2-Phenylcyclohexanol
- trans-2-(4-Methylphenyl)cyclohexanol
- cis-2-(3,4-Dimethylphenyl)cyclohexanol
Comparison: trans-2-(3,4-Dimethylphenyl)cyclohexanol is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to trans-2-Phenylcyclohexanol, the additional methyl groups may enhance hydrophobic interactions and alter the compound’s solubility. The trans configuration also distinguishes it from its cis isomer, affecting its conformational stability and reactivity.
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3 |
InChI Key |
FGDFUXHRYRMOID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCC2O)C |
Origin of Product |
United States |
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